molecular formula C15H12F5N5O B11098148 6-(Morpholin-4-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine

6-(Morpholin-4-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11098148
M. Wt: 373.28 g/mol
InChI Key: PRLLTPHJWXEIHL-UHFFFAOYSA-N
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Description

4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. This compound is characterized by the presence of a pentafluoroethyl group attached to a triazolo[3,4-a]phthalazine core, which is further linked to a morpholine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(1,1,2,2,2-pentafluoroethyl)-1,2,4-triazole with phthalic anhydride to form the triazolophthalazine core. This intermediate is then reacted with morpholine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group or the morpholine ring can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group and the triazolophthalazine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H12F5N5O

Molecular Weight

373.28 g/mol

IUPAC Name

4-[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]morpholine

InChI

InChI=1S/C15H12F5N5O/c16-14(17,15(18,19)20)13-22-21-11-9-3-1-2-4-10(9)12(23-25(11)13)24-5-7-26-8-6-24/h1-4H,5-8H2

InChI Key

PRLLTPHJWXEIHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C(C(F)(F)F)(F)F)C4=CC=CC=C42

Origin of Product

United States

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